molecular formula C18H13ClN2O2 B3287527 2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione CAS No. 847203-42-3

2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione

Cat. No.: B3287527
CAS No.: 847203-42-3
M. Wt: 324.8 g/mol
InChI Key: LDZORGPQCASMCW-UHFFFAOYSA-N
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Description

2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione is a synthetic compound featuring an isoindole-1,3-dione (phthalimide) core linked via an ethyl group to a 5-chloro-substituted indole ring. This structure combines the electron-withdrawing properties of the phthalimide moiety with the aromatic and bioactivity-associated indole system. The chloro substituent at the 5-position of the indole ring enhances electrophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

2-[2-(5-chloro-1H-indol-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-12-5-6-16-11(9-12)10-13(20-16)7-8-21-17(22)14-3-1-2-4-15(14)18(21)23/h1-6,9-10,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZORGPQCASMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698426
Record name 2-[2-(5-Chloro-1H-indol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847203-42-3
Record name 2-[2-(5-Chloro-1H-indol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Linking to Isoindole-1,3-dione: The chloro-substituted indole is then reacted with isoindole-1,3-dione under appropriate conditions, such as using a base like sodium hydride in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro group may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among isoindole-1,3-dione-linked indole derivatives include:

  • Substituent type (e.g., halogen, alkoxy, nitro).
  • Substituent position on the indole ring (2-yl vs. 3-yl).
  • Linker length (ethyl vs. propyl/methyl).
Table 1: Comparative Analysis of Selected Analogues
Compound Name Substituent (Position) Linker Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione Cl (5) Ethyl C₁₈H₁₂ClN₂O₂ ~323.75 (calculated) Hypothesized bioactivity (anticancer, antimicrobial)
2-[2-(5-Methoxy-1H-indol-3-YL)-propyl]-isoindole-1,3-dione OMe (5) Propyl C₂₀H₁₈N₂O₂ 318.14 High-yield synthesis (95%), potential CNS activity
2-[2-(5-Bromo-1H-indol-3-YL)-propyl]-isoindole-1,3-dione Br (5) Propyl C₁₈H₁₄BrN₂O₂ 377.03 Moderate yield (50%), antitumor screening candidate
2-[2-(7-Chloro-1H-indol-3-YL)-propyl]-isoindole-1,3-dione Cl (7) Propyl C₁₈H₁₄ClN₂O₂ 325.77 Lower yield (42%), structural isomerism effects
2-[(4-Chloroanilino)methyl]-isoindole-1,3-dione Cl (para-aniline) Methyl C₁₅H₁₁ClN₂O₂ 286.71 High crystallinity (93.42% yield), antimicrobial

Physicochemical Properties

  • Solubility : Phthalimide groups enhance hydrophobicity; chloro substituents may reduce solubility compared to methoxy analogues.
  • Stability : Electron-withdrawing substituents (Cl, Br) increase thermal stability. For example, the 5-bromo analogue has a predicted boiling point >500°C , while the 5-methoxy variant melts at 164°C .

Biological Activity

Introduction

The compound 2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16ClN2O2C_{18}H_{16}ClN_{2}O_{2}. The compound features an isoindole core structure substituted with a chloro-indole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound .

In Vitro Studies

In vitro assays demonstrate that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines:

  • A549 (lung adenocarcinoma) : The compound showed significant inhibition of cell viability with an IC50 value of approximately 116.26 µM after 48 hours of treatment.
  • HeLa (cervical cancer) : An IC50 value of 140.60 µM was recorded for the same duration .

In Vivo Studies

In vivo evaluations using xenograft models have shown promising results:

  • Mice injected with A549-Luc cells and treated with the compound exhibited reduced tumor growth compared to control groups. The study monitored tumor sizes and survival rates over a period of 60 days, indicating a potential therapeutic effect .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Tyrosine Kinase Inhibition : Isoindole derivatives have been reported to inhibit tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Biological Activity

A comparison table summarizing the IC50 values for various isoindole derivatives against different cancer cell lines is presented below:

CompoundCell LineIC50 (µM)
This compoundA549116.26
HeLa140.60
N-benzyl isoindole derivative 3A549114.25
HeLa148.59

Case Study 1: Antitumor Efficacy

A study published in March 2023 evaluated the antitumor efficacy of various isoindole derivatives in a preclinical setting. The results indicated that compounds similar to this compound demonstrated significant tumor growth inhibition in xenograft models .

Case Study 2: Toxicological Assessment

Toxicological assessments revealed that while the compound exhibited anticancer properties, it also necessitated careful evaluation due to potential side effects observed in organ histopathology during animal trials. The findings emphasized the importance of balancing efficacy and safety in drug development .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or catalysis?

  • Methodology :
  • Hybrid Materials : Functionalize metal-organic frameworks (MOFs) with isoindole moieties for catalytic applications .
  • Photodynamic Therapy : Conjugate with photosensitizers to evaluate ROS generation in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.